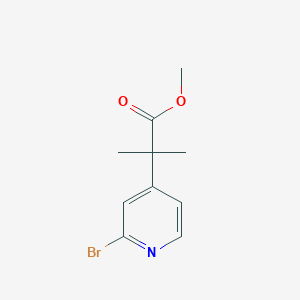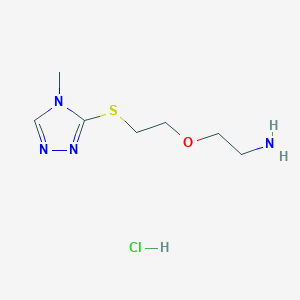![molecular formula C12H18Cl2N2O B1471469 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820664-70-7](/img/structure/B1471469.png)
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
Descripción general
Descripción
The compound is a derivative of the bicyclo[3.2.1]octane structure, which is a type of organic compound with a fused three-ring system . It also contains a pyridine group, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of similar bicyclic structures often involves complex reactions. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using theoretical methods. Geometric structure calculations are often performed at various levels, such as B3LYP/6-311G(d,p), B3P86/6 .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve high strain energy due to the fused bicyclo[3.3.0]octane ring systems . The reactions of these compounds can be complex and require specific conditions for successful synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their specific structure and substituents. For instance, 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a solid at room temperature .Aplicaciones Científicas De Investigación
Drug Discovery
The 2-Azabicyclo[3.2.1]octane scaffold, which is similar to the compound you’re interested in, has significant potential in the field of drug discovery due to its unique structure .
Synthetic Intermediate
This core structure has been applied as a key synthetic intermediate in several total syntheses .
Pharmaceutical Compositions
Derivatives of similar bicyclo structures have been used as sodium-glucose co-transporter (SGLT) inhibitors in pharmaceutical compositions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9;;/h1-3,6,9-11,14H,4-5,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHBLCTWSMHUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide](/img/structure/B1471392.png)









